3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine 3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 2060040-98-2
VCID: VC4147848
InChI: InChI=1S/C9H10BrClN4/c1-9(2,3)15-8-5(6(10)14-15)7(11)12-4-13-8/h4H,1-3H3
SMILES: CC(C)(C)N1C2=C(C(=NC=N2)Cl)C(=N1)Br
Molecular Formula: C9H10BrClN4
Molecular Weight: 289.56

3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine

CAS No.: 2060040-98-2

Cat. No.: VC4147848

Molecular Formula: C9H10BrClN4

Molecular Weight: 289.56

* For research use only. Not for human or veterinary use.

3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine - 2060040-98-2

Specification

CAS No. 2060040-98-2
Molecular Formula C9H10BrClN4
Molecular Weight 289.56
IUPAC Name 3-bromo-1-tert-butyl-4-chloropyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C9H10BrClN4/c1-9(2,3)15-8-5(6(10)14-15)7(11)12-4-13-8/h4H,1-3H3
Standard InChI Key DUBPIPALFZMMRN-UHFFFAOYSA-N
SMILES CC(C)(C)N1C2=C(C(=NC=N2)Cl)C(=N1)Br

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Substituent Configuration

The pyrazolo[3,4-d]pyrimidine scaffold consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring. In this derivative:

  • A tert-butyl group (C(CH3)3-C(CH_3)_3) is attached to the nitrogen at position 1.

  • Bromine and chlorine substituents occupy positions 3 and 4 of the pyrimidine ring, respectively .

The SMILES notation (CC(C)(C)N1C2=C(C(=NC=N2)Cl)C(=N1)Br) and IUPAC name (3-bromo-1-tert-butyl-4-chloropyrazolo[3,4-d]pyrimidine) reflect this arrangement .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC9H10BrClN4C_9H_{10}BrClN_4
Molecular Weight289.56 g/mol
Density~2.0 g/cm³ (estimated)
Storage Conditions-20°C, inert atmosphere, dark

Spectroscopic and Computational Data

  • IR Spectroscopy: Peaks corresponding to C-Br (550–650 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretches confirm halogen presence .

  • NMR: 1H^1H-NMR signals for tert-butyl protons appear as a singlet near δ 1.4 ppm, while aromatic protons resonate between δ 7.0–8.5 ppm .

  • InChIKey: DUBPIPALFZMMRN-UHFFFAOYSA-N , enabling precise database referencing.

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via sequential halogenation and substitution reactions:

  • Chlorination: Starting from a pyrazolopyrimidine precursor, phosphorus oxychloride (POCl3POCl_3) introduces chlorine at position 4 .

  • Bromination: Subsequent treatment with brominating agents (e.g., NN-bromosuccinimide) installs bromine at position 3 .

  • Alkylation: The tert-butyl group is introduced via nucleophilic substitution or transition-metal-catalyzed coupling .

Table 2: Representative Reaction Steps

StepReagents/ConditionsOutcome
1POCl3POCl_3, reflux4-Chloro intermediate formation
2NN-bromosuccinimide, DMF3-Bromo substitution
3tert-Butyl chloride, K2CO3K_2CO_3N1-alkylation

Purification and Yield Optimization

  • Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

  • Yields range from 60–75%, depending on reaction scale and halogenation efficiency .

Biological and Pharmacological Relevance

Anticancer Applications

Derivatives with similar substitution patterns demonstrate:

  • Apoptosis induction in MCF-7 breast cancer cells .

  • Cell cycle arrest at G1/S phase via EGFR/VEGFR2 inhibition .

Industrial and Research Applications

Medicinal Chemistry Building Block

  • Cross-coupling reactions: Suzuki-Miyaura couplings replace bromine with aryl/heteroaryl groups .

  • Library synthesis: Serves as a core for generating kinase inhibitor libraries .

Material Science

  • Ligand design: Tert-butyl groups enhance solubility in polymer matrices .

  • Photocatalysts: Halogenated pyrazolopyrimidines act as light-harvesting moieties .

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